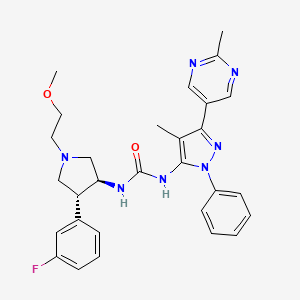

Anizatrectinib

Description

Properties

CAS No. |

1824664-89-2 |

|---|---|

Molecular Formula |

C29H32FN7O2 |

Molecular Weight |

529.6 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenylpyrazol-5-yl]urea |

InChI |

InChI=1S/C29H32FN7O2/c1-19-27(22-15-31-20(2)32-16-22)35-37(24-10-5-4-6-11-24)28(19)34-29(38)33-26-18-36(12-13-39-3)17-25(26)21-8-7-9-23(30)14-21/h4-11,14-16,25-26H,12-13,17-18H2,1-3H3,(H2,33,34,38)/t25-,26+/m0/s1 |

InChI Key |

BGKSBHPSVMJTFL-IZZNHLLZSA-N |

Isomeric SMILES |

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=CC=C5)F)CCOC |

Canonical SMILES |

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=CC=C5)F)CCOC |

Origin of Product |

United States |

Foundational & Exploratory

Anizatrectinib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anizatrectinib, also known as hTrkA-IN-1 and BLN64892, is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended for researchers and professionals in the field of oncology and drug development who are interested in the development of targeted cancer therapies. This guide includes a detailed synthesis protocol, available preclinical data, and methodologies for key experimental assays.

Introduction: The Role of TRK Kinases in Oncology

The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and function of the nervous system. In the context of cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions. These fusions result in the production of chimeric TRK proteins with constitutively active kinase domains, which can drive tumorigenesis in a wide range of cancer types.

The activation of these TRK fusion proteins triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation, survival, and differentiation. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the TRK kinase domain has emerged as a promising therapeutic strategy for patients with NTRK fusion-positive cancers. This compound was developed as a potent inhibitor of TrkA kinase.

Discovery of this compound

While the detailed discovery narrative for this compound is not extensively documented in publicly available literature, its development can be understood within the broader context of the pursuit of selective TRK inhibitors. The discovery of potent and selective kinase inhibitors typically involves a multi-step process that includes target identification and validation, high-throughput screening of compound libraries, and subsequent lead optimization through medicinal chemistry efforts. The identification of this compound, also referred to in literature and patents as hTrkA-IN-1, points to a discovery process focused on identifying novel scaffolds with high affinity and selectivity for the TrkA kinase. The patent WO2015175788A1, which discloses this compound (as compound 2), represents a key milestone in its development.[1]

Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2015175788A1. The synthesis is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. A general outline of the synthetic route is provided below.

Key Intermediates

The synthesis of this compound relies on the preparation of two key fragments:

-

A substituted pyrazole-amine: 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine

-

A functionalized pyrrolidine: (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

Final Synthesis Step

The final step in the synthesis of this compound involves the formation of a urea linkage between the two key intermediates. This is typically achieved by reacting the pyrazole-amine intermediate with a phosgene equivalent to form an isocyanate, which is then reacted with the pyrrolidine-amine intermediate.

Please refer to patent WO2015175788A1 for the detailed, step-by-step experimental procedures, including reagents, reaction conditions, and purification methods.

Preclinical Data

The publicly available preclinical data for this compound is limited but points to its high potency against TrkA kinase.

Biochemical Activity

This compound is a potent inhibitor of TrkA kinase with a reported IC50 of 1.3 nM.[2]

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | TrkA | 1.3 | Biochemical |

Table 1: Biochemical Activity of this compound

Note: IC50 values for this compound against TrkB, TrkC, ROS1, and ALK are not publicly available, which would be necessary to fully characterize its selectivity profile.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

In Vivo Efficacy

Reports on the in vivo efficacy of this compound in preclinical tumor models, such as xenograft studies, are not publicly available.

Signaling Pathways and Experimental Workflows

NTRK Signaling Pathway

The diagram below illustrates the downstream signaling pathways activated by TRK fusion proteins, which are the targets of this compound.

Caption: NTRK fusion protein signaling and inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: Generalized workflow for preclinical kinase inhibitor development.

Experimental Protocols

The following are generalized protocols for key experiments in the characterization of a TRK inhibitor like this compound. Specific details for this compound are not publicly available.

TRK Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified TRK kinase.

-

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1).

-

This compound (or other test compound) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, the test compound dilution, and the substrate/ATP mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells harboring an NTRK gene fusion.

-

Materials:

-

NTRK fusion-positive cancer cell line (e.g., KM12, CUTO-3).

-

Cell culture medium and supplements.

-

This compound (or other test compound) dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Microplate reader.

-

-

Procedure:

-

Seed the NTRK fusion-positive cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

NTRK fusion-positive cancer cell line.

-

This compound formulated for oral or intraperitoneal administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inject the NTRK fusion-positive cancer cells subcutaneously into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Conclusion

This compound is a potent inhibitor of TrkA kinase, a key driver in a subset of cancers. While comprehensive preclinical data for this compound is not yet publicly available, its high in vitro potency suggests potential as a therapeutic agent for NTRK fusion-positive malignancies. Further studies are needed to fully characterize its selectivity, pharmacokinetic properties, and in vivo efficacy to determine its clinical potential. This technical guide provides a foundational understanding of this compound based on the available information and outlines the standard methodologies used to evaluate such targeted therapies.

References

An In-depth Technical Guide on the Target Profile and Selectivity of Anizatrectinib

Disclaimer: Publicly available information regarding the specific target profile and selectivity of anizatrectinib is limited. This compound is a small molecule drug that has been in Phase II clinical trials.[1] Given the similarity in nomenclature and the therapeutic area, this guide will provide a detailed overview of the well-characterized drug, entrectinib , a compound with a similar target profile, to serve as a comprehensive reference. Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases.[2][3]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the target profile, selectivity, and underlying experimental methodologies for entrectinib.

Core Target Profile of Entrectinib

Entrectinib is a selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[3][4] These kinases, when constitutively activated through genetic rearrangements, can act as oncogenic drivers in various cancers.[4] Entrectinib functions as an ATP-competitive inhibitor for these kinases.[3][5]

Table 1: Primary Target Kinase Inhibition

This table summarizes the in vitro potency of entrectinib against its primary kinase targets.

| Target Kinase | IC50 (nM) | Assay Type | Source |

| TRKA | 1.7 | Biochemical | [6] |

| TRKB | 3 | Biochemical | [7] |

| TRKC | 1 | Biochemical | [7] |

| ROS1 | 0.2 | Biochemical | [6] |

| ALK | 7-8 fold more potent than crizotinib | Biochemical | [6] |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects.[8] Entrectinib has been profiled against a broad panel of kinases to determine its selectivity.

Table 2: Off-Target Kinase Activity

This table details the activity of entrectinib against a selection of other kinases, demonstrating its selectivity.

| Kinase | IC50 (µM) |

| FGFR1 | >1 |

| VEGFR2 | >1 |

| VEGFR3 | >1 |

| LCK | >1 |

| KIT | >1 |

| AUR1 | >1 |

| ABL | >1 |

| PKCß | >1 |

| CDK2/CycA | >1 |

| SYK | >1 |

| AKT1 | >10 |

| EGFR1 | >10 |

| MET | >10 |

| PDGFRß | >10 |

(Data derived from a radiometric assay format as described in the cited literature)[7]

Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting downstream signaling pathways that are critical for cell proliferation and survival.[3][6]

Diagram 1: TRK Signaling Pathway Inhibition

Caption: Inhibition of TRK signaling pathways by entrectinib.

Diagram 2: ALK/ROS1 Signaling Pathway Inhibition

Caption: Inhibition of ALK and ROS1 signaling pathways by entrectinib.

Experimental Protocols

The following are summaries of methodologies used to characterize the target profile and selectivity of entrectinib.

Kinase Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of entrectinib against a panel of kinases.

Methodology:

-

A radiometric assay format is typically used.[7]

-

Kinase, substrate, and ATP are combined in a reaction buffer.

-

Entrectinib is added at various concentrations.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

After incubation, the reaction is stopped, and the radiolabeled phosphorylated substrate is captured.

-

The amount of radioactivity is quantified to determine the extent of kinase inhibition.

-

IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of entrectinib in tumor cell lines dependent on its target kinases.

Methodology:

-

Tumor cell lines known to harbor TRK, ROS1, or ALK fusions (e.g., KM12 colorectal carcinoma cells) are cultured.[9]

-

Cells are seeded in 96-well plates and treated with a range of entrectinib concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Diagram 3: Experimental Workflow for Cellular Proliferation Assay

Caption: Workflow for assessing the anti-proliferative effects of entrectinib.

Western Blot Analysis of Target Phosphorylation

Objective: To confirm the inhibition of target kinase activity within cells by observing the phosphorylation status of the kinase and its downstream effectors.

Methodology:

-

Target-dependent cells are treated with various concentrations of entrectinib for a short period (e.g., 2 hours).[7]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-TRKA, total TRKA) and downstream signaling proteins (e.g., phospho-AKT, total AKT).[7]

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used for visualization.

-

The resulting bands are imaged to assess the reduction in phosphorylation, confirming target engagement and inhibition.

Conclusion

Entrectinib is a potent and selective inhibitor of TRKA/B/C, ROS1, and ALK kinases.[6][9] Its efficacy is derived from the direct inhibition of these oncogenic drivers and their downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival.[3][6] The detailed characterization of its target profile and selectivity through biochemical and cellular assays has been fundamental to its clinical development and success in treating specific, molecularly defined cancers.[7][9] While detailed information on this compound is not widely available, the comprehensive data for entrectinib provides a strong model for understanding the therapeutic potential of this class of kinase inhibitors.

References

- 1. This compound | C29H32FN7O2 | CID 92135967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Entrectinib - Wikipedia [en.wikipedia.org]

- 5. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]

An In-depth Technical Guide to the Preclinical Data Package of Entrectinib

A Note on Nomenclature: The preclinical and clinical data detailed in this document are associated with the compound entrectinib . While the initial request specified "anizatrectinib," publicly available scientific literature and drug development information overwhelmingly point to entrectinib as the extensively studied compound with the described mechanism of action. It is presumed that "this compound" may be a lesser-known developmental code or a synonym.

This technical guide provides a comprehensive overview of the preclinical data for entrectinib, a potent and selective tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers, promoting tumor cell proliferation and survival.[3][4]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity.[3][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/AKT), and phospholipase C-γ (PLCγ) pathways.[1][3] By suppressing these pathways, entrectinib induces cell cycle arrest and apoptosis in tumor cells harboring NTRK, ROS1, or ALK gene fusions.[6]

A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling it to target primary and metastatic brain tumors.[7][8] Preclinical studies have shown that entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS penetration of other kinase inhibitors.[9]

In Vitro Studies

Kinase Inhibition

Entrectinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

| Kinase | IC50 (nmol/L) |

| TRKA | 1.7 |

| TRKB | 0.1 |

| TRKC | 0.1 |

| ROS1 | 0.2 |

| ALK | 1.6 |

Data sourced from preclinical studies.[9]

Cell Proliferation and Signaling

Entrectinib has shown potent anti-proliferative activity in various cancer cell lines driven by NTRK, ROS1, or ALK fusions.

| Cell Line | Cancer Type | Genetic Alteration | IC50 (nmol/L) |

| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47 |

| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65 |

Data sourced from a study on ETV6-NTRK3–Positive Acute Myeloid Leukemia.[6]

In cell-based assays, entrectinib effectively inhibited the phosphorylation of its target kinases and downstream signaling proteins. For example, in the colorectal carcinoma cell line KM12, which harbors a TPM3-NTRK1 fusion, treatment with entrectinib led to a dose-dependent decrease in the phosphorylation of TRKA, PLCγ1, AKT, and MAPK.[10]

Experimental Protocols

Cell Proliferation Assay:

-

Cell Lines: Cancer cell lines with known NTRK, ROS1, or ALK fusions.

-

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of entrectinib for a specified duration (e.g., 72 hours).

-

Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Western Blot Analysis:

-

Cell Treatment: Cells were treated with various concentrations of entrectinib for a short period (e.g., 2 hours) to assess the impact on signaling pathways.

-

Protein Extraction and Quantification: Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., TRKA, AKT, ERK).

-

Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system.

In Vivo Studies

Entrectinib has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Models

| Cancer Type | Cell Line/Model | Genetic Alteration | Treatment | Outcome |

| Neuroblastoma | SH-SY5Y (TrkB transfected) | NTRK2 | 60 mg/kg, BID, oral | Significant tumor growth inhibition and improved event-free survival.[11] |

| Colorectal Carcinoma | KM12 | TPM3-NTRK1 | Not specified | Tumor regression.[10] |

| Acute Myeloid Leukemia | IMS-M2, M0-91 | ETV6-NTRK3 | 10 or 30 mg/kg, daily, oral | Complete tumor regression.[6] |

| Anaplastic Large Cell Lymphoma | Karpas-299, SR-786 | NPM-ALK | 30 or 60 mg/kg, BID, oral | Tumor regression; tumor eradication in some models.[10] |

CNS Penetration

Entrectinib has shown the ability to penetrate the CNS in multiple species.

| Species | Brain/Blood Ratio |

| Mouse | 0.4 |

| Rat | 0.6 - 1.0 |

| Dog | 1.4 - 2.2 |

Data sourced from a study on the efficacy of entrectinib in brain tumors.[7]

Experimental Protocols

Xenograft Tumor Model:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Implantation: Human cancer cells with relevant genetic alterations were implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and entrectinib treatment groups. Entrectinib was typically formulated in 0.5% methylcellulose with 1% Tween 80 and administered orally.[11]

-

Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting). Survival was also monitored as a key endpoint.

Signaling Pathways

Entrectinib targets the constitutively active TRK, ROS1, and ALK fusion proteins, thereby inhibiting multiple downstream signaling cascades that are critical for tumor cell proliferation and survival.

Drug Metabolism and Interactions

In vitro studies have shown that entrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12] Entrectinib is also an inhibitor of CYP3A4/5 with an IC50 of 2 μM and an inhibitor of P-glycoprotein with an IC50 of 1.33 μM.[12] These findings suggest a potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4, as well as with substrates of CYP3A4 and P-gp.[12][13]

Conclusion

The preclinical data package for entrectinib provides a strong rationale for its clinical development in tumors harboring NTRK, ROS1, or ALK gene fusions. Its potent and selective inhibition of these key oncogenic drivers, coupled with its ability to penetrate the central nervous system, addresses a significant unmet medical need for patients with these types of cancers, including those with brain metastases. The in vitro and in vivo studies consistently demonstrate its anti-tumor activity and provide a solid foundation for its clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 4. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Entrectinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib is a potent and orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy in treating a range of solid tumors harboring NTRK, ROS1, or ALK gene fusions has established it as a key therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of entrectinib, offering a technical resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

The pharmacokinetic profile of entrectinib has been characterized in preclinical models and clinical trials involving both healthy volunteers and patients with solid tumors.[2][3]

Absorption

Following oral administration, entrectinib is well absorbed, with dose-dependent increases in plasma concentrations.[2][3] The time to reach maximum plasma concentration (Tmax) is approximately 4 to 6 hours.[3][4] The absolute bioavailability of entrectinib is estimated to be at least 50%.[4] Notably, food does not have a clinically significant effect on the absorption of entrectinib, allowing for administration with or without meals.[2][3]

Distribution

Entrectinib exhibits a large apparent volume of distribution (Vd/F) of 551 L, indicating extensive tissue distribution.[1][4] Both entrectinib and its active metabolite, M5, are highly bound to plasma proteins (greater than 99%).[1][4] The blood-to-plasma ratio for entrectinib is 1.3, suggesting it distributes into blood cells.[4] A critical characteristic of entrectinib is its ability to cross the blood-brain barrier, a key feature for its activity against central nervous system (CNS) metastases.[1]

Metabolism

Entrectinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] The major active metabolite, M5 (N-desmethyl entrectinib), is formed through N-demethylation and exhibits similar pharmacological activity to the parent drug.[1][3] At steady-state, the M5-to-entrectinib area under the curve (AUC) ratio is approximately 0.5.[2][3] Other identified metabolites in humans include a quaternary glucuronide conjugate (M11).[3]

Excretion

Elimination of entrectinib and its metabolites occurs predominantly through the feces. Following a single radiolabeled dose, approximately 83% of the radioactivity was recovered in the feces and only about 3% in the urine.[1][3] Less than 1% of the administered dose is excreted as unchanged entrectinib in the urine.[3] The elimination half-life of entrectinib is approximately 20 hours, which supports a once-daily dosing regimen.[2][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of entrectinib.

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~4-6 hours | [1][3][4] |

| Absolute Bioavailability | ≥ 50% | [4] |

| Apparent Volume of Distribution (Vd/F) | 551 L | [1][4] |

| Plasma Protein Binding | > 99% | [1][4] |

| Elimination Half-life (t1/2) | ~20 hours | [2][3] |

| Major Metabolizing Enzyme | CYP3A4 | [1][3] |

| Major Active Metabolite | M5 | [1][3] |

| M5-to-Entrectinib AUC Ratio (Steady-State) | ~0.5 | [2][3] |

| Primary Route of Excretion | Feces | [1][3] |

Pharmacodynamics

The pharmacodynamic effects of entrectinib are driven by its potent and selective inhibition of TRKA/B/C, ROS1, and ALK tyrosine kinases.

Mechanism of Action

Entrectinib acts as an ATP-competitive inhibitor of the kinase domains of its target proteins. By binding to these kinases, it blocks the downstream signaling pathways that are aberrantly activated by oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[1] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis, resulting in tumor shrinkage.[1]

Signaling Pathways

The inhibition of TRK, ROS1, and ALK by entrectinib disrupts several key downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, survival, and proliferation. In the case of ALK, the JAK/STAT pathway is also inhibited.[1]

Target Engagement

While specific clinical data on direct target engagement measurement for entrectinib is not extensively detailed in the provided search results, the clinical efficacy observed in patients with tumors harboring the target genetic alterations serves as strong evidence of effective target engagement at therapeutic doses. Techniques such as the cellular thermal shift assay (CETSA) are generally used to assess drug binding to endogenous proteins in live cells and tissues, providing a measure of target engagement.[5]

Dose-Response Relationship

The relationship between the dose of entrectinib and its therapeutic effect is a critical aspect of its clinical use. Dose-response curves, which plot the magnitude of the response against the drug concentration, are fundamental in pharmacology for determining the efficacy and potency of a drug.[6] For tyrosine kinase inhibitors like entrectinib, the in vitro 50% inhibitory concentration (IC50) and the slope of the dose-response curve are important predictors of clinical response.[7] Clinical trials have established a recommended dose of 600 mg once daily for adult patients, which has been shown to provide a favorable balance of efficacy and safety.[3]

Experimental Protocols

Detailed experimental protocols for the clinical studies involving entrectinib are typically found in the full study publications and supplementary materials. The following provides a general overview of the methodologies employed in the key pharmacokinetic studies.

Pharmacokinetic Assessments in Clinical Trials

-

Study Design: Open-label, dose-escalation, and expansion phase studies in patients with solid tumors, and studies in healthy volunteers.[2][3]

-

Dosing: Single and multiple oral doses of entrectinib, often in continuous 28-day cycles.[2][3]

-

Sample Collection: Serial blood samples are collected at predefined time points post-dose to determine plasma concentrations of entrectinib and its major active metabolite, M5.[3]

-

Bioanalytical Method: Plasma concentrations of entrectinib and M5 are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Pharmacokinetic Parameter Calculation: Noncompartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

-

Study Design: Typically conducted in a small number of healthy volunteers.[2][3]

-

Dosing: A single oral dose of radiolabeled ([14C]) entrectinib is administered.[2][3]

-

Sample Collection: Blood, urine, and feces are collected over an extended period to measure total radioactivity and identify metabolites.[3]

-

Bioanalytical Method: Radioactivity is measured by liquid scintillation counting. Metabolite profiling is conducted using LC-MS/MS.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 7. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Anizatrectinib (Entrectinib): An In-Depth Technical Guide to In Vitro Potency and Efficacy

A Note on Nomenclature: The vast majority of scientific literature refers to the compound of interest as "entrectinib." "Anizatrectinib" may be a less common or alternative name. This guide will proceed using the name entrectinib, as it aligns with the available body of research.

Introduction

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active small molecule inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4][5] These kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors.[4] Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] This technical guide provides a comprehensive overview of the in vitro potency and efficacy of entrectinib, complete with detailed experimental protocols and visual representations of key cellular pathways and workflows.

In Vitro Potency

The in vitro potency of entrectinib has been extensively characterized through both biochemical and cellular assays. These studies have consistently demonstrated its high potency against its target kinases, often in the low nanomolar range.

Biochemical Kinase Inhibition

Biochemical assays utilizing purified recombinant kinases are essential for determining the direct inhibitory activity of a compound. Entrectinib has shown potent inhibition of its target kinases in these assays.

| Kinase | IC50 (nM) | Reference(s) |

| TRKA | 1 | [3][9] |

| TRKB | 3 | [3][9] |

| TRKC | 5 | [3][9] |

| ROS1 | 7 | [2][3][9][10] |

| ALK | 12 | [2][3][9][10] |

Cellular Potency

Cellular assays provide a more physiologically relevant measure of a drug's potency by assessing its activity within a cellular context. Entrectinib has demonstrated potent anti-proliferative activity in various cancer cell lines harboring TRK, ROS1, or ALK fusions.

| Cell Line | Cancer Type | Genetic Alteration | IC50 (nM) | Reference(s) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | 0.75 | [11] |

| Ba/F3 | Pro-B Cell | ETV6-NTRK3 | Subnanomolar | [12] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Subnanomolar | [12] |

| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | 450 | [1] |

| Ba/F3 | Pro-B Cell | CD74-ROS1 | 19.4 | [13] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | [14] |

| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | [14] |

Potency Against Resistance Mutations

The emergence of resistance mutations is a common challenge in targeted cancer therapy. In vitro studies have been conducted to evaluate the efficacy of entrectinib against known resistance mutations in its target kinases.

| Kinase | Mutation | Cell Line/Assay | IC50 (nM) | Reference(s) |

| NTRK1 | G595R | - | - | [1] |

| NTRK1 | G667C | KM12SM-ER | 56.1 | [1][15] |

| ALK | C1156Y | Ba/F3 | 29 | [10] |

| ALK | L1196M | Ba/F3 | 67 | [10] |

| ALK | G1202R | Ba/F3 | 897 | [10] |

| ALK | G1269A | Ba/F3 | 390 | [10] |

| ROS1 | F2004C | Ba/F3 (CD74-ROS1) | 177 | [13] |

| ROS1 | G2032R | Ba/F3 (CD74-ROS1) | >2000 | [13][16][17][18] |

In Vitro Efficacy

The in vitro efficacy of entrectinib is demonstrated by its ability to inhibit downstream signaling pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by its target kinases.

Inhibition of Downstream Signaling

Entrectinib effectively inhibits the phosphorylation of its target kinases and their downstream signaling effectors. Western blot analysis is a key method used to demonstrate this inhibition. In cell lines such as KM12 (TPM3-TRKA), entrectinib treatment leads to a dose-dependent decrease in the phosphorylation of TRKA, as well as downstream signaling proteins like AKT and ERK.[8] Similarly, in ALK-positive anaplastic large cell lymphoma cell lines (Karpas-299 and SR-786), entrectinib inhibits the phosphorylation of ALK and STAT3.[6][14]

References

- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]

- 5. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Entrectinib for ROS1-rearranged non-small cell lung cancer after crizotinib-induced interstitial lung disease: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. News - ROS1 G2032R - LARVOL VERI [veri.larvol.com]

Anizatrectinib: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2] Its clinical efficacy, particularly in tumors harboring NTRK, ROS1, or ALK gene fusions, is well-documented.[3] A critical aspect of this compound's therapeutic profile is its ability to penetrate the central nervous system (CNS), making it an effective treatment for primary and metastatic brain tumors.[4][5] This guide provides an in-depth technical overview of the cellular uptake and distribution of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Cellular Uptake and Efflux

The precise mechanisms governing the entry of this compound into cells have not been fully elucidated; however, its intestinal absorption is believed to be driven by passive permeation.[6] A significant factor influencing its intracellular concentration and tissue distribution, particularly in the brain, is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of substrates out of cells.[4][7]

Initial studies using classical bidirectional efflux ratio assays suggested that this compound was a strong P-gp substrate, which would predict poor brain penetration.[4] However, these early findings were inconsistent with in vivo observations of good brain distribution.[4] This discrepancy led to the development of a novel "apical efflux ratio" (AP-ER) model, which more closely mimics the in vivo conditions where P-gp is located on the apical side of cells.[4] Using this model, this compound was demonstrated to be a weak P-gp substrate, in contrast to other tyrosine kinase inhibitors like crizotinib and larotrectinib.[4][8]

Tissue Distribution and CNS Penetration

This compound exhibits a large volume of distribution and is highly bound to plasma proteins (over 99%).[2] Despite this high protein binding, it effectively penetrates the blood-brain barrier.[2][4] Preclinical studies in various animal models have demonstrated favorable brain-to-plasma concentration ratios.[4] In humans, after a single radio-labeled dose, the majority of radioactivity was recovered in the feces (83%), with minimal renal excretion (3%).[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, tissue distribution, and P-gp interaction of this compound.

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Time to maximum plasma concentration (Tmax) | 4-5 hours | Human | [2] |

| Elimination half-life | ~20 hours | Human | [1] |

| Apparent volume of distribution | 551 L | Human | [2] |

| Plasma protein binding | >99% | Human | [2] |

| Tissue Distribution | |||

| Brain-to-plasma concentration ratio | 0.4 | Mouse | [4] |

| 0.6 - 1.0 | Rat | [4] | |

| 1.4 - 2.2 | Dog | [4] | |

| CSF-to-unbound plasma concentration ratio (CSF/Cu,p) | >0.2 | Rat | [4] |

| P-glycoprotein Interaction | |||

| Apical Efflux Ratio (AP-ER) | 1.1 - 1.15 | In vitro (P-gp overexpressing cells) | [4] |

| IC50 for P-gp inhibition | 1.33 µM | In vitro | [9] |

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effect by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[10]

TRK Signaling Pathway

Neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation. This activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which promote cell survival and proliferation. This compound competitively inhibits the ATP-binding site of TRK fusion proteins, blocking these downstream signals.[10]

ROS1 Signaling Pathway

ROS1 fusion proteins are constitutively active, leading to the activation of downstream signaling pathways such as STAT3, PI3K, and RAS/RAF/MAPK.[11] this compound inhibits the kinase activity of ROS1 fusion proteins, thereby suppressing these oncogenic signals.[10]

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the On-Target and Off-Target Effects of Anizatrectinib

Disclaimer: Publicly available scientific literature and drug databases contain limited to no specific information on a compound named "anizatrectinib". However, the name bears a strong resemblance to entrectinib , a well-characterized inhibitor of Tropomyosin Receptor Kinase (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK). Given that entrectinib is approved for treating tumors with NTRK, ROS1, and ALK gene fusions, this guide will proceed under the assumption that the user is requesting information on entrectinib. This document will detail the on-target and off-target effects, associated signaling pathways, and experimental methodologies relevant to entrectinib.

Introduction to Entrectinib

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the TRK family of neurotrophin receptors (TrkA, TrkB, TrkC), ROS1, and ALK.[1][2][3] Chromosomal rearrangements involving the NTRK1/2/3, ROS1, and ALK genes lead to the expression of constitutively active fusion proteins that act as oncogenic drivers in various solid tumors.[1][4] Entrectinib functions as an ATP-competitive inhibitor, targeting the kinase domain of these proteins to block downstream signaling pathways that promote cellular proliferation and survival.[3][5] It is the first FDA-approved treatment designed to target both ROS1 and NTRK that also demonstrates a response in cancer that has spread to the brain.[1]

On-Target Effects and Potency

The primary targets of entrectinib are the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC), ROS1, and ALK. Its high potency against these targets is critical to its therapeutic efficacy in cancers harboring fusions of the corresponding genes.

Quantitative On-Target Inhibitory Activity

The inhibitory activity of entrectinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Entrectinib is a potent inhibitor with specificity at low nanomolar concentrations for its targets.[1] In cellular anti-proliferative studies, entrectinib demonstrated a 36 to 40-fold greater potency against ROS1 compared to crizotinib, another commercially available ROS1 inhibitor.[1][6]

| Target Kinase | IC50 (nmol/L) | Description |

| TrkA | 1.7 | Tropomyosin Receptor Kinase A, encoded by NTRK1. |

| TrkB | 0.1 | Tropomyosin Receptor Kinase B, encoded by NTRK2. |

| TrkC | 0.1 | Tropomyosin Receptor Kinase C, encoded by NTRK3. |

| ROS1 | 0.2 | ROS Proto-Oncogene 1, Receptor Tyrosine Kinase. |

| ALK | 1.6 | Anaplastic Lymphoma Kinase. |

| (Note: IC50 values can vary based on specific assay conditions. The values presented are representative of entrectinib's high potency as described in the literature.)[7] |

On-Target Signaling Pathways

Oncogenic fusions of NTRK, ROS1, and ALK lead to ligand-independent dimerization and constitutive activation of their kinase domains.[1][8] This results in the hyperactivation of several downstream signaling cascades crucial for cell proliferation and survival. Entrectinib's mechanism of action is to inhibit the receptor tyrosine kinase (RTK), thereby blocking these downstream signals.

NTRK Fusion Signaling Pathway

NTRK gene fusions lead to the expression of chimeric Trk proteins that constitutively activate downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[4][8][9] The binding of neurotrophin ligands to Trk receptors normally triggers receptor dimerization and phosphorylation, which in turn activates these signaling cascades involved in cell proliferation, differentiation, and survival.[8][9]

ROS1 Fusion Signaling Pathway

ROS1 fusion proteins activate a similar set of signaling pathways to promote cell survival and growth, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT3 pathways.[10][11] The phosphatase SHP-2 is also a key signaling node downstream of ROS1 activation.[11][12]

ALK Fusion Signaling Pathway

Similar to other RTK fusions, ALK fusions constitutively activate the RAS–ERK, JAK–STAT, and PI3K–Akt pathways to drive oncogenesis.[13][14][15] These pathways collectively mediate the effects of ALK activity on cell proliferation, survival, and anti-apoptotic signaling.[13][16]

Off-Target Effects

Off-target effects occur when a drug interacts with molecules other than its intended targets.[17][18] These interactions can lead to unexpected side effects or provide opportunities for therapeutic repositioning. While entrectinib is a selective inhibitor, it does exhibit activity against other kinases, which are considered off-targets.

Known Off-Target Kinase Interactions

Kinome profiling studies have identified additional kinases inhibited by entrectinib. Understanding this off-target profile is crucial for a complete safety and efficacy assessment.

| Off-Target Kinase | Description | Potential Implication |

| JAK2 | Janus Kinase 2 | Inhibition may contribute to therapeutic effects or hematologic side effects. |

| TNK2 | Tyrosine Kinase Non Receptor 2 | Role in cell migration and invasion; inhibition may have anti-metastatic effects. |

| (Note: Quantitative IC50 data for these specific off-targets is not consistently reported in the primary literature.)[8] |

Experimental Protocols

The characterization of kinase inhibitors like entrectinib involves a suite of biochemical, cellular, and proteomic assays to determine on-target potency and off-target selectivity.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, used to determine the IC50 value of an inhibitor against a purified kinase.

-

Reagent Preparation :

-

Prepare a buffer solution appropriate for the kinase reaction (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT).[19]

-

Serially dilute the test inhibitor (entrectinib) in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

-

Prepare solutions of the purified target kinase, the appropriate substrate, and ATP at optimized concentrations.

-

-

Kinase Reaction :

-

In a 384-well assay plate, add 2.5 µL of the kinase solution.

-

Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells). Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Signal Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus correlates with kinase activity.

-

-

Data Analysis :

-

Normalize the data using control wells (0% inhibition with DMSO, 100% inhibition with no kinase).

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

Protocol: Cell Viability Assay (MTT or Resazurin Method)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[20][21]

-

Cell Plating :

-

Compound Treatment :

-

Prepare serial dilutions of the inhibitor in culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the inhibitor at various concentrations. Include DMSO-only wells as a vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

-

-

Viability Measurement (MTT Method) :

-

Add 10 µL of sterile MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

-

Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis :

-

Subtract the background absorbance from a blank well (media only).

-

Normalize the results to the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol: Chemoproteomic Kinase Profiling (Kinobeads)

This method identifies direct drug-protein interactions in a competitive binding experiment using cell lysates, providing an unbiased view of a drug's selectivity.[23][24]

-

Cell Lysate Preparation :

-

Culture selected cell lines to achieve high kinome coverage and lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysate using a Bradford assay.[25]

-

-

Competitive Binding :

-

Incubate the cell lysate (e.g., 5 mg of total protein) with the inhibitor (entrectinib) across a range of concentrations (e.g., 0 to 30 µM) for 45-60 minutes at 4°C.[25] A DMSO-only sample serves as the control.

-

-

Kinase Enrichment :

-

Add "kinobeads"—an affinity resin containing immobilized non-selective kinase inhibitors—to the lysate.[24]

-

Incubate for 30-60 minutes at 4°C to allow kinases not bound by the free inhibitor to bind to the beads.

-

-

Sample Processing for Mass Spectrometry :

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and digest them into peptides using trypsin.

-

Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis :

-

Identify and quantify the proteins captured in each sample.

-

For each identified kinase, plot the amount captured versus the concentration of the free inhibitor.

-

The resulting competition-binding curves are used to determine the apparent dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity and selectivity.

-

Workflow for Kinase Inhibitor Characterization

The process of characterizing a kinase inhibitor like entrectinib follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures a comprehensive understanding of both on-target and off-target activities.

References

- 1. Entrectinib - Wikipedia [en.wikipedia.org]

- 2. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biomarker.onclive.com [biomarker.onclive.com]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Reactome | Signaling by ALK fusions and activated point mutants [reactome.org]

- 17. targetedonc.com [targetedonc.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 24. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Anizatrectinib Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to anizatrectinib, a Tropomyosin Receptor Kinase (TRK) inhibitor. The content is based on extensive research into resistance patterns observed with first and second-generation TRK inhibitors, which are presumed to be the primary modes of resistance to this compound.

Introduction

This compound is a potent and selective inhibitor of TRK proteins (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors. While TRK inhibitors like this compound have shown remarkable efficacy in patients with NTRK fusion-positive cancers, the development of acquired resistance is a significant clinical challenge that limits long-term therapeutic benefit.[1] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.

Resistance to TRK inhibitors can be broadly classified into two main categories:

-

On-target resistance: This involves genetic alterations in the NTRK gene itself, specifically within the kinase domain, which prevent the drug from binding effectively.

-

Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby rendering the TRK inhibitor ineffective.

On-Target Resistance Mechanisms

On-target resistance is the more common mechanism of acquired resistance to first-generation TRK inhibitors.[2] These resistance mechanisms involve the acquisition of secondary mutations within the kinase domain of the NTRK fusion gene. These mutations sterically hinder the binding of the inhibitor to the ATP-binding pocket of the TRK protein. The most frequently observed on-target mutations occur at three key locations: the solvent front, the gatekeeper residue, and the xDFG motif.

Solvent Front Mutations

Mutations in the solvent front region are the most common on-target resistance mechanism.[1] These mutations introduce bulky amino acid residues that physically obstruct the binding of the TRK inhibitor.

Gatekeeper Mutations

The gatekeeper residue controls access to a hydrophobic pocket within the kinase domain. Mutations at this site can prevent the inhibitor from accessing this pocket, thereby reducing its efficacy.

xDFG Motif Mutations

The xDFG motif is part of the activation loop of the kinase. Mutations in this region can stabilize the active conformation of the kinase, reducing the inhibitor's ability to bind.

Data Presentation: On-Target Resistance Mutations

| Mutation Type | NTRK Gene | Specific Mutation | Frequency (in on-target resistance) | Reference |

| Solvent Front | NTRK1 | G595R | Common | [1] |

| NTRK3 | G623R | Common | [1] | |

| NTRK3 | G623E | Less Common | [1] | |

| NTRK2 | G639L/R | Less Common | [2] | |

| Gatekeeper | NTRK1 | F589L | Less Common | [2] |

| NTRK3 | F617I | Less Common | [2] | |

| xDFG Motif | NTRK1 | G667C | Less Common | [1] |

Off-Target Resistance Mechanisms

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, despite the continued inhibition of the TRK fusion protein.[3] This is often referred to as "bypass signaling." The most well-documented bypass pathway in the context of TRK inhibitor resistance is the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Pathway Activation

Activation of the MAPK pathway, downstream of TRK, can uncouple the cell's proliferative machinery from its dependence on TRK signaling. This is typically achieved through the acquisition of mutations in key components of this pathway.

-

BRAF Mutations: The most common activating mutation is BRAF V600E.[1]

-

KRAS Mutations: Activating mutations in KRAS, such as G12D, G12A, and G12C, have also been identified.[4]

Other Bypass Pathways

While MAPK pathway activation is the most frequent off-target mechanism, other bypass pathways have also been implicated in resistance to TRK inhibitors.

-

MET Amplification: Increased copy number of the MET gene can lead to the activation of MET signaling, which can drive cell proliferation independently of TRK.[5]

-

IGF1R Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway has been shown to confer resistance in preclinical models.[6]

Data Presentation: Off-Target Resistance Mechanisms

| Bypass Pathway | Genetic Alteration | Frequency (in off-target resistance) | Reference |

| MAPK Pathway | BRAF V600E | Reported in multiple cases | [1][3] |

| KRAS G12D/G12A/G12C | Reported in multiple cases | [3][4] | |

| MET Signaling | MET Amplification | Reported | [5] |

| IGF1R Signaling | IGF1R Upregulation | Preclinical evidence | [6][7] |

Experimental Protocols for Studying Resistance

Investigating the mechanisms of this compound resistance involves a combination of in vitro and in vivo models, as well as the analysis of clinical samples.

Generation of Resistant Cell Lines

This protocol describes a general method for developing TRK inhibitor-resistant cancer cell lines in vitro.

-

Cell Line Selection: Start with a cancer cell line known to harbor an NTRK fusion and to be sensitive to this compound.

-

Initial Dosing: Culture the cells in the presence of this compound at a concentration equal to the IC50 (the concentration that inhibits 50% of cell growth).

-

Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.

-

Clonal Selection: Isolate single-cell clones from the resistant population to establish clonal resistant cell lines.

-

Characterization: Confirm the degree of resistance by determining the IC50 of the resistant lines compared to the parental line. Analyze the resistant clones for on-target mutations (Sanger sequencing or NGS of the NTRK kinase domain) and off-target alterations (whole-exome sequencing, RNA-seq, or targeted NGS panels).

Circulating Tumor DNA (ctDNA) Analysis

Analysis of ctDNA from blood samples allows for non-invasive monitoring of resistance mutations.

-

Sample Collection: Collect peripheral blood from patients at baseline (before starting this compound) and at the time of disease progression.

-

Plasma Isolation: Separate plasma from whole blood by centrifugation. A two-step centrifugation process is recommended to minimize contamination with genomic DNA from blood cells.[8]

-

ctDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.

-

Library Preparation and Next-Generation Sequencing (NGS): Prepare a sequencing library from the extracted ctDNA. Use a targeted NGS panel that covers the kinase domains of NTRK1/2/3 and key genes in bypass pathways (BRAF, KRAS, MET, etc.). Hybrid-capture-based NGS is a common and effective method.[9]

-

Bioinformatic Analysis: Analyze the sequencing data to identify single nucleotide variants, insertions/deletions, and copy number variations. Compare the genetic profile of the progression sample to the baseline sample to identify acquired resistance mutations.

Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are valuable for studying resistance in a more clinically relevant in vivo setting.[10][11]

-

Tumor Acquisition: Obtain fresh tumor tissue from a patient with an NTRK fusion-positive cancer, either before treatment or at the time of progression on this compound.

-

Implantation: Implant small fragments of the tumor subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).[11]

-

Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[12]

-

Treatment and Resistance Induction: For treatment-naïve tumors, treat the tumor-bearing mice with this compound until resistance develops, as evidenced by tumor regrowth.

-

Analysis of Resistant Tumors: Harvest the resistant tumors and analyze them using genomic (NGS) and proteomic methods to identify the mechanisms of resistance.

Mandatory Visualizations

Signaling Pathways

Caption: Canonical TRK signaling pathway and the inhibitory action of this compound.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Implementing ctDNA Analysis in the Clinic: Challenges and Opportunities in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NTRK1 Fusions identified by non-invasive plasma next-generation sequencing (NGS) across 9 cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

Anizatrectinib Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a member of the Trk family of receptor tyrosine kinases. Dysregulation of the Trk signaling pathway has been implicated in the pathogenesis of various cancers, making Trk kinases attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals involved in the design and development of novel Trk inhibitors.

Core Structure of this compound

This compound is a urea-based inhibitor characterized by a central pyrazole scaffold. The core structure features several key interaction points with the TrkA kinase domain. The urea moiety forms critical hydrogen bonds, while the pyrazole and its substituents engage in various hydrophobic and electrostatic interactions within the ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for a series of this compound analogs, highlighting the impact of structural modifications on their inhibitory activity against TrkA. The data has been compiled from patent literature, specifically from patent WO2015175788A1, which details the discovery of this compound and related compounds.

Table 1: Modifications of the Pyrrolidine Ring

| Compound | R1 | R2 | TrkA IC50 (nM) |

| This compound | 3-fluorophenyl | 2-methoxyethyl | 1.3 |

| Analog 1 | Phenyl | 2-methoxyethyl | 5.2 |

| Analog 2 | 3-chlorophenyl | 2-methoxyethyl | 2.1 |

| Analog 3 | 3-fluorophenyl | Ethyl | 8.9 |

| Analog 4 | 3-fluorophenyl | Isopropyl | 15.4 |

Analysis: The data in Table 1 indicates that the 3-fluorophenyl substitution on the pyrrolidine ring is optimal for potent TrkA inhibition. Removal of the fluorine atom (Analog 1) or its replacement with a chlorine atom (Analog 2) leads to a decrease in potency. Furthermore, modifications to the N-substituent on the pyrrolidine ring reveal that the 2-methoxyethyl group is preferred over smaller alkyl groups (Analogs 3 and 4), suggesting the importance of this group for favorable interactions within the binding site.

Table 2: Modifications of the Pyrazole Scaffold

| Compound | R3 | R4 | TrkA IC50 (nM) |

| This compound | 4-methyl | 2-methyl-5-pyrimidinyl | 1.3 |

| Analog 5 | H | 2-methyl-5-pyrimidinyl | 25.6 |

| Analog 6 | 4-methyl | 5-pyrimidinyl | 12.8 |

| Analog 7 | 4-methyl | 2-pyridyl | 9.7 |

Analysis: Table 2 highlights the significance of the substituents on the pyrazole core. The 4-methyl group (R3) appears crucial for high potency, as its removal in Analog 5 results in a significant drop in activity. The 2-methyl-5-pyrimidinyl group at the R4 position is also a key contributor to the high affinity of this compound. Replacement with an unsubstituted pyrimidinyl (Analog 6) or a pyridyl ring (Analog 7) diminishes the inhibitory activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs, as described in patent WO2015175788A1, generally involves a multi-step sequence. A key step is the coupling of a substituted pyrazole amine with a pyrrolidine-containing isocyanate or a related activated urea precursor. The specific substituents on both the pyrazole and pyrrolidine moieties are introduced through precursor synthesis.

Example Synthetic Step: Urea Formation

A solution of the desired substituted pyrazole amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a solution of the corresponding pyrrolidine isocyanate (1.1 eq). The reaction mixture is stirred at room temperature for a period of 2 to 16 hours. The progress of the reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the product is isolated and purified by standard techniques, such as column chromatography on silica gel.

Biochemical TrkA Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the TrkA kinase is determined using a biochemical assay. A typical protocol is as follows:

-

Reagents and Materials: Recombinant human TrkA kinase domain, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a kinase buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and BSA).

-

Assay Procedure:

-

The kinase reaction is initiated by mixing the TrkA enzyme, the test compound (at various concentrations), and the peptide substrate in the kinase buffer.

-

The reaction is started by the addition of ATP.

-

The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

The reaction is terminated by the addition of a stop solution, such as a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is assessed in a cancer cell line that is dependent on TrkA signaling for its growth and survival.

-

Cell Line: A suitable cell line, such as a neuroblastoma cell line with a TrkA activating mutation or a cell line engineered to overexpress TrkA.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds.

-

The plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells, or a direct cell counting method.

-

-

Data Analysis: The EC50 values (the concentration of compound that inhibits cell growth by 50%) are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Caption: TrkA Signaling Pathway and the Point of Inhibition by this compound.

Caption: General Experimental Workflow for this compound SAR Studies.

Caption: Key Structural Features of this compound Driving TrkA Potency.

Anizatrectinib: A Comprehensive Technical Guide on its Role in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Anizatrectinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in precision oncology.[1][2][3] This guide provides an in-depth analysis of its mechanism of action, its role in key signaling pathways, and the molecular basis of both its efficacy and the development of resistance.

Core Mechanism of Action